2-Chloro-5-(2-methoxyphenyl)phenol

Catalog No.
S13966322
CAS No.
1261942-06-6
M.F
C13H11ClO2
M. Wt
234.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-(2-methoxyphenyl)phenol

CAS Number

1261942-06-6

Product Name

2-Chloro-5-(2-methoxyphenyl)phenol

IUPAC Name

2-chloro-5-(2-methoxyphenyl)phenol

Molecular Formula

C13H11ClO2

Molecular Weight

234.68 g/mol

InChI

InChI=1S/C13H11ClO2/c1-16-13-5-3-2-4-10(13)9-6-7-11(14)12(15)8-9/h2-8,15H,1H3

InChI Key

BXDBXOACBWYNDP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=C(C=C2)Cl)O

2-Chloro-5-(2-methoxyphenyl)phenol is a chemical compound characterized by its unique structure, which includes a chloro group and a methoxy-substituted phenyl group attached to a phenolic core. This compound is part of a larger class of chlorophenols, which are known for their diverse applications in various fields, including pharmaceuticals and agrochemicals. Its molecular formula is C13_{13}H11_{11}ClO, and it has been studied for its potential biological activities and chemical reactivity.

The chemical reactivity of 2-Chloro-5-(2-methoxyphenyl)phenol includes several types of reactions:

  • Substitution Reactions: The chloro group can be replaced by nucleophiles, such as amines or thiols, leading to the formation of various derivatives.
  • Oxidation Reactions: The methoxy group can undergo oxidation to yield corresponding phenolic derivatives.
  • Reduction Reactions: The compound can be reduced to form amine derivatives, particularly through the reduction of the chloro or methoxy groups using reagents like lithium aluminum hydride.

These reactions are valuable for synthesizing new compounds with potentially enhanced biological activities.

Research indicates that 2-Chloro-5-(2-methoxyphenyl)phenol exhibits significant biological activities. It has been studied for its antimicrobial and anti-inflammatory properties, suggesting its potential use in therapeutic applications. The mechanism of action typically involves interaction with specific molecular targets, such as enzymes or receptors, leading to alterations in their activity. For instance, its antimicrobial effects may be due to the disruption of bacterial cell membranes or inhibition of essential metabolic enzymes.

The synthesis of 2-Chloro-5-(2-methoxyphenyl)phenol can be approached through various methods:

  • Suzuki–Miyaura Coupling Reaction: This palladium-catalyzed cross-coupling reaction involves an aryl halide (such as 2-chloro-5-bromophenol) and an aryl boronic acid. This method is favored for its efficiency and ability to produce high yields under controlled conditions.
  • Chlorination Reactions: Chlorination of 5-methoxyphenol can introduce the chloro substituent, often using chlorinating agents like thionyl chloride or sulfuryl chloride under controlled temperatures.

These methods highlight the versatility in synthesizing this compound while optimizing yield and purity.

2-Chloro-5-(2-methoxyphenyl)phenol finds applications in several areas:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting infections or inflammatory diseases.
  • Agrochemicals: Its antimicrobial properties could be exploited in agricultural formulations to protect crops from pathogens.
  • Chemical Intermediates: It can act as a building block in organic synthesis for various chemical products.

Interaction studies involving 2-Chloro-5-(2-methoxyphenyl)phenol focus on its binding affinity to biological targets. Research indicates that it can effectively interact with specific enzymes, altering their function and potentially leading to therapeutic effects. For example, studies on its interactions with bacterial enzymes suggest a mechanism where the compound disrupts essential metabolic processes within microbial cells .

Several compounds share structural similarities with 2-Chloro-5-(2-methoxyphenyl)phenol, including:

Compound NameStructure CharacteristicsUnique Features
2-Chloro-5-methoxyphenolContains a chloro group and methoxy group on the same phenylSimpler structure; less biological activity reported
3-Chloro-4-methoxyphenolSimilar chlorinated and methoxylated structureDifferent position of chlorine affects reactivity
2,5-DichlorophenolTwo chlorine substituents on the phenolic ringIncreased hydrophobicity; broader antimicrobial spectrum

Uniqueness

The uniqueness of 2-Chloro-5-(2-methoxyphenyl)phenol lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties compared to similar compounds. Its unique combination of chlorination and methoxylation results in different reactivity patterns and biological activities, making it particularly valuable for targeted applications in research and industry .

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

234.0447573 g/mol

Monoisotopic Mass

234.0447573 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types